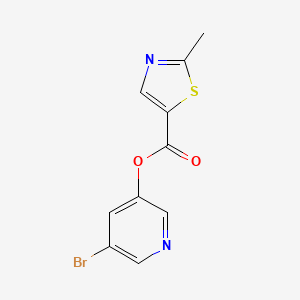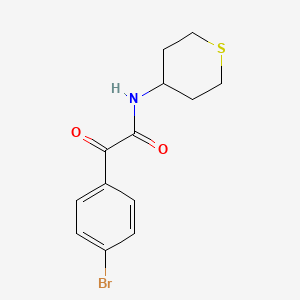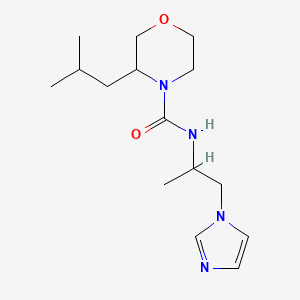
N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. TFB is a small molecule that has been synthesized to study its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Additionally, N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of heat shock protein 90, which is a protein that plays a role in the folding and stabilization of other proteins in the body.
Biochemical and Physiological Effects:
N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells in vitro, as well as to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. Additionally, N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide is relatively stable and can be easily synthesized in large quantities. However, one limitation of using N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide. One area of interest is its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide may have potential uses in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Further research is needed to fully understand the mechanism of action of N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide and to explore its potential uses in various fields.
Métodos De Síntesis
N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride to form 2-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with 3-amino-2-methylpyridine to form N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide.
Aplicaciones Científicas De Investigación
N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide has been extensively studied in scientific research due to its potential uses in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide has been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
Propiedades
IUPAC Name |
N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-19-8-4-7-11(13(19)21)18-12(20)9-5-2-3-6-10(9)14(15,16)17/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJUQRSZJZSRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)


![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)

![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)



![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)

